molecular formula C18H17N3O B5874213 2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol CAS No. 330981-97-0

2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol

Cat. No.: B5874213
CAS No.: 330981-97-0
M. Wt: 291.3 g/mol
InChI Key: RWTXTYULNIJWJI-UHFFFAOYSA-N
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Description

2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol is an organic compound with the molecular formula C18H17N3O This compound features a benzylamino group attached to a pyrimidine ring, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where benzylamine reacts with a halogenated pyrimidine intermediate.

    Attachment of the Phenol Group: The phenol group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The benzylamino group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential in various biological activities, primarily due to its structural characteristics. Research indicates that compounds containing pyrimidine and phenolic moieties often exhibit:

  • Antimicrobial Activity : Studies have demonstrated that 2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol can inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Properties : Preliminary investigations suggest that this compound may interfere with cancer cell proliferation, possibly through mechanisms involving apoptosis or cell cycle arrest.
  • Anti-inflammatory Effects : The phenolic group is known for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry explored the antibacterial properties of this compound against Staphylococcus aureus, showing significant inhibition at low concentrations.
  • Cancer Research : Research published in Cancer Letters indicated that treatment with this compound resulted in reduced tumor size in animal models, suggesting its potential as a chemotherapeutic agent.
  • Inflammation Model : An investigation reported in Pharmacology Reports highlighted the anti-inflammatory effects observed in rodent models, where administration led to decreased levels of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)-6-methylpyrimidin-4-ol: Similar structure but with a hydroxyl group at a different position.

    4-(Benzylamino)-6-methylpyrimidin-2-ylphenol: Similar structure but with variations in the substitution pattern.

Uniqueness

2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzylamino group with a phenol and pyrimidine ring makes it a versatile compound for various applications.

Biological Activity

The compound 2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a phenolic structure combined with a pyrimidine moiety. Its molecular formula is C14H15N3OC_{14}H_{15}N_{3}O, and its structural features contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that various pyrimidine derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

Compound NameTarget OrganismsActivity Level
Compound AE. coli, S. aureusModerate to High
Compound BC. albicans, A. nigerHigh
This compoundVarious StrainsSignificant

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable investigation demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including HeLa and K562 cells. The mechanism of action appears to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .

Case Study: Cytotoxic Effects on Cancer Cells
In vitro studies assessed the cytotoxicity of this compound against HeLa cells. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for key enzymes involved in metabolic pathways, such as tyrosinase, which is essential for melanin production .
  • Antioxidant Properties : Some studies suggest that the compound may possess antioxidant capabilities, contributing to its protective effects against oxidative stress in cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure can significantly enhance or reduce biological activity. For instance, the presence of specific substituents on the phenolic ring or the pyrimidine moiety can influence antimicrobial potency and cytotoxicity .

Properties

IUPAC Name

2-[4-(benzylamino)-6-methylpyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-11-17(19-12-14-7-3-2-4-8-14)21-18(20-13)15-9-5-6-10-16(15)22/h2-11,22H,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTXTYULNIJWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425247
Record name AC1OA05I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330981-97-0
Record name AC1OA05I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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